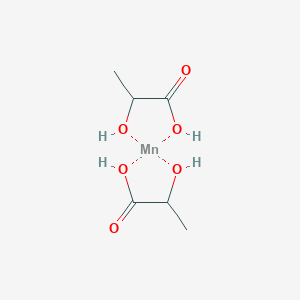

Manganese, bis(lactato)-

Description

Properties

IUPAC Name |

2-hydroxypropanoic acid;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Mn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVIHPGEJHSQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12MnO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16039-56-8 | |

| Record name | Manganese,O2)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Manganese dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Manganese, Bis Lactato Complexes

Direct Synthesis of Manganese(II) Lactate (B86563) Complexes

Manganese, bis(lactato)-, also known as manganese(II) lactate, is an organic salt with the formula Mn(C₃H₅O₃)₂. It typically forms light pink crystals that are soluble in water and can exist as crystalline hydrates. wikipedia.org

While the direct reaction of manganese oxides with lactic acid is a plausible synthetic route, a more commonly documented method involves the dissolution of manganese carbonate in an aqueous solution of lactic acid. wikipedia.org This reaction proceeds as follows:

MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + CO₂ + H₂O wikipedia.org

This method provides a straightforward pathway to manganese(II) lactate, yielding the product along with carbon dioxide and water. wikipedia.org The use of manganese oxides, such as MnO₂, in reactions with acids is also a known strategy for synthesizing manganese salts. For instance, manganese(II) sulfate (B86663) can be prepared by reacting manganese dioxide with a mixture of oxalic and sulfuric acids. crystalls.info This suggests that a similar approach with lactic acid could be employed, although specific conditions and yields for the synthesis of manganese(II) lactate via this route require further investigation.

The crystallization of manganese(II) lactate is a critical step in its purification and in obtaining a solid, stable form. Manganese(II) lactate forms crystalline hydrates, with the dihydrate and trihydrate being common forms. wikipedia.org In the solid state, each lactate ion acts as a bidentate ligand, and in the dihydrate, two water molecules also coordinate directly to the manganese center in a cis configuration, completing an octahedral geometry. wikipedia.org The trihydrate features a third water molecule involved in the crystal's hydrogen-bonding network. wikipedia.org

Crystallization can be achieved through techniques such as slow evaporation of a saturated aqueous solution at room temperature. The specific hydrate (B1144303) form obtained can be influenced by the crystallization conditions. For example, the dihydrate of manganese(II) lactate crystallizes in the orthorhombic space group P2₁2₁2₁, while the trihydrate crystallizes in the monoclinic space group P2₁. wikipedia.org The careful control of factors like temperature, solvent, and concentration is essential for obtaining high-quality crystals of a specific hydrate.

Table 1: Crystallographic Data for Manganese(II) Lactate Hydrates

| Feature | Manganese(II) Lactate Dihydrate | Manganese(II) Lactate Trihydrate |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| Coordination | Lactate acts as a bidentate ligand; two water molecules coordinate directly to Mn. wikipedia.org | A third water molecule is involved in hydrogen bonding within the crystal structure. wikipedia.org |

Preparation Strategies for Related Bis-Chelate Manganese Complexes

The synthesis of bis-chelate manganese complexes with various ligands provides insight into the coordination chemistry of manganese and offers pathways to new compounds with potentially interesting properties.

A versatile approach to synthesizing bis-chelate pseudo-octahedral mononuclear manganese complexes involves the use of tunable phenolic pyridylhydrazone ligands. researchgate.net These ligand systems can stabilize manganese in multiple oxidation states (II, III, and IV) within a [MnN₄O₂]ⁿ⁺ chromophore. researchgate.net The synthesis of these complexes is achieved under ambient conditions, and the specific oxidation state of the resulting complex can be influenced by the strategic combination of substituents on the ligand framework. researchgate.net For instance, the formation of tetravalent manganese complexes requires base-assisted deprotonation of the hydrazinic proton. researchgate.net

Triazolylidene ligands, a type of N-heterocyclic carbene (NHC), have been successfully employed in the synthesis of bis-chelate manganese(I) complexes. A new family of Mn(I) tricarbonyl complexes featuring bis(1,2,3-triazol-5-ylidene) ligands has been prepared and characterized. acs.org The synthesis of chelating di-triazolylidene manganese(I) complexes of the type fac-[Mn(di-trzR)(CO)₃Br] is typically achieved through silver-transmetalation. nih.gov Alternatively, in situ deprotonation of the corresponding triazolium salts can lead to the formation of bimetallic Mn(0) complexes with a bridging di-triazolylidene ligand. nih.govrsc.org The coordination mode, whether chelating or bridging, is dependent on the substituents on the triazolylidene ligand and the specific synthetic procedure used. nih.govrsc.org

Table 2: Synthetic Approaches for Triazolylidene Manganese Complexes

| Complex Type | Synthetic Method | Key Features |

|---|---|---|

| Monometallic Mn(I) | Ag-transmetalation | Forms chelating di-triazolylidene ligand complexes. nih.gov |

| Bimetallic Mn(0) | In situ deprotonation of triazolium salts | Results in a bridging di-triazolylidene ligand. nih.govrsc.org |

Incorporation of Lactato Ligands in Mixed-Ligand Manganese Systems

The incorporation of lactato ligands into mixed-ligand manganese systems is an area of interest for creating new molecular architectures with tailored properties. While specific examples detailing the synthesis of mixed-ligand manganese complexes containing a lactato ligand are not extensively documented in the provided search results, the principles of mixed-ligand complex synthesis can be applied.

The synthesis of mixed-ligand manganese(III) complexes with a tripodal, tetradentate ligand and a chelating β-diketonate, 8-oxyquinoline, or acetate (B1210297) has been demonstrated. uu.nl These syntheses are generally straightforward, often involving the reaction of a manganese salt with the desired ligands in an appropriate solvent, sometimes in the presence of a base to facilitate deprotonation of the ligands. uu.nl This suggests that a similar strategy could be employed to incorporate a lactato ligand alongside another chelating or monodentate ligand in the coordination sphere of a manganese center.

Furthermore, studies on ligand selectivity in the crystallization of Mn(II) complexes have shown that in the presence of both tartrate and nicotinamide, Mn(II) preferentially forms a complex with tartrate. unram.ac.id This indicates that in a competitive coordination environment, certain ligands will be favored, a principle that would be crucial in the rational design and synthesis of mixed-ligand manganese lactate complexes.

Advanced Synthetic Approaches for Manganese-Lactate Precursors

Manganese lactate compounds can also serve as precursors in advanced synthetic methods for producing complex materials like doped metal spinels. These methods often leverage the properties of the lactate group to facilitate the formation of desired nanostructures.

Continuous Hydrothermal Flow Synthesis (CHFS) is a powerful technique for the rapid and controlled production of nanomaterials. ucl.ac.uklsbu.ac.uk This method involves mixing a stream of supercritical water with an aqueous stream containing metal salt precursors. ucl.ac.uk The extremely rapid heating and hydrolysis lead to the nucleation and growth of nanoparticles with controlled size and composition. ucl.ac.uklsbu.ac.uk

In the context of producing manganese-doped metal spinels (e.g., Mn-doped Co₃O₄), a manganese lactate solution can be used as the manganese precursor feed. rsc.org This would be combined with a solution of other metal salts (e.g., cobalt nitrate) in the desired stoichiometric ratio. This precursor solution is then rapidly mixed with a flow of supercritical water (typically at temperatures above 374 °C and high pressure) in a specially designed reactor. ucl.ac.uk The lactate component can act as a complexing agent, influencing the hydrolysis and precipitation kinetics, and can also be a source of carbon for in-situ carbon coating of the nanoparticles if desired. This process allows for the continuous production of highly crystalline, doped spinel nanoparticles. The use of lactate-containing precursors, such as Titanium(IV) Bis(Ammonium Lactato) Dihydroxide in the synthesis of other metal oxides via CHFS, demonstrates the feasibility of this approach. ucl.ac.uk

Table 3: Conceptual CHFS Process for Manganese-Doped Spinels

| Precursor Stream 1 | Precursor Stream 2 | Reactor Type | Key Parameters | Product |

|---|

Structural Characterization and Spectroscopic Analysis of Manganese, Bis Lactato Complexes

Crystallographic Determination

The precise three-dimensional arrangement of atoms in solid Manganese, bis(lactato)- has been determined primarily through X-ray crystallography, offering a definitive look at its structure.

Single-Crystal X-ray Diffraction Analysis of Manganese(II) Lactate (B86563) Trihydrate

Single-crystal X-ray diffraction has been the definitive method for elucidating the molecular structure of Manganese(II) lactate trihydrate, with the chemical formula Mn(C₃H₅O₃)₂·3H₂O. wikipedia.orgpublish.csiro.auresearchgate.net This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis of these patterns allows for the calculation of electron density maps, from which the precise positions of the individual atoms, bond lengths, and bond angles can be determined.

The analysis confirms that the structure consists of a central manganese(II) ion coordinated to two lactate ligands and water molecules. researchgate.net Specifically, the formula can be written as Mn[(C₃H₅O₃)₂(H₂O)₂]·H₂O, indicating that two water molecules are directly coordinated to the manganese center, while the third is a water of hydration, held within the crystal lattice by hydrogen bonds. wikipedia.orgresearchgate.net

Elucidation of Monoclinic Crystal Systems and Space Groups

Crystallographic analysis has revealed that Manganese(II) lactate trihydrate crystallizes in the monoclinic crystal system. wikipedia.org A monoclinic system is defined by three unequal crystallographic axes; two of these axes are perpendicular, while the third is inclined at an angle other than 90 degrees. wikipedia.org

The specific space group for the trihydrate form has been identified as P2₁. wikipedia.org A space group is a mathematical description of the symmetry of the crystal structure, encompassing all the symmetry elements (like rotation axes and screw axes) present in the crystal lattice. The P2₁ space group is a primitive monoclinic space group, indicating the presence of a twofold screw axis. In contrast, the dihydrate form of manganese lactate crystallizes in an orthorhombic system with the space group P2₁2₁2₁. wikipedia.org

| Parameter | Value |

|---|---|

| Chemical Formula | Mn(C₃H₅O₃)₂·3H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Analysis of Distortion from Ideal Geometries

The coordination environment around the central Mn(II) ion in the trihydrate complex is octahedral. wikipedia.org This geometry is formed by the coordination of four oxygen atoms from the two bidentate lactate ligands and two oxygen atoms from the two directly bound water molecules. wikipedia.org The lactate ligand acts as a bidentate chelating agent, binding to the manganese ion through one oxygen atom of the carboxylate group and the oxygen atom of the hydroxyl group. wikipedia.orgusda.gov

However, the coordination sphere shows a significant distortion from an ideal octahedral geometry. researchgate.nettandfonline.com This is common in manganese(II) complexes, which have a high-spin d⁵ electronic configuration and therefore lack crystal field stabilization energy, leading to geometric diversity. acs.org The distortion is evident in the bond angles around the manganese center, which deviate considerably from the ideal 90° and 180° of a perfect octahedron. researchgate.net For instance, the chelation of the lactate ligand creates a five-membered ring, which imposes a narrow O-Mn-O "bite angle." Similar distortions are observed in other manganese(II) carboxylate complexes. researchgate.net While the Jahn-Teller effect is a well-known cause of distortion in many transition metal complexes, it is not expected for a high-spin d⁵ ion like Mn(II) in its ground state. researchgate.netlibretexts.orgunige.ch The observed distortions in manganese lactate are therefore attributed to factors such as the steric constraints imposed by the chelating ligands.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques provide further insight into the bonding and electronic structure of Manganese, bis(lactato)- complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Chelation Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for probing the coordination mode of the lactate ligand to the manganese ion. bas.bg The FT-IR spectrum of a coordination complex shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. nih.gov In the case of manganese lactate, the most informative regions of the spectrum are those corresponding to the carboxylate (COO⁻) and hydroxyl (OH) groups of the lactate ligand.

Upon chelation to the Mn(II) ion, the frequencies of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group are shifted compared to the free lactate ion. researchgate.net The magnitude of the separation between these two frequencies (Δν = νₐₛ - νₛ) is indicative of the coordination mode. Studies have shown that the lactate ligand can behave as a bidentate ligand, coordinating through both the carboxylate and hydroxyl oxygens. wikipedia.org Other spectroscopic investigations under different conditions have suggested that lactic acid may also behave as a monodentate ligand. bas.bg The presence of broad absorption bands in the 3200–3600 cm⁻¹ region confirms the presence of water molecules in the hydrated complex. mdpi.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| ν(OH) of water and lactate | 3200 - 3600 | Broad band indicating H-bonding; confirms hydration. |

| νₐₛ(COO⁻) Asymmetric Stretch | ~1555 - 1610 | Shifts upon coordination to Mn(II). The position helps determine the coordination mode. |

| νₛ(COO⁻) Symmetric Stretch | ~1390 - 1400 | Shifts upon coordination to Mn(II). The separation (Δν) from the asymmetric stretch is key to identifying chelation. |

| ν(C-O) of hydroxyl group | ~1130 - 1000 | Shifts confirm the involvement of the hydroxyl group in chelation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Bands

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. For the Manganese(II) ion, which has a high-spin d⁵ electron configuration, all d-d electronic transitions are spin-forbidden. wikipedia.org This means they are very weak and have low molar absorptivity. This lack of strong absorption in the visible region is responsible for the characteristic pale pink color of most Mn(II) compounds, including manganese lactate. wikipedia.orgwikipedia.org

The UV-Vis spectra of Mn(II) complexes are typically devoid of strong ligand-to-metal charge transfer (LMCT) bands, which are more common for manganese in higher oxidation states (e.g., Mn(III)). acs.orgresearchgate.net Some studies of Mn(II) complexes with other organic ligands have noted the absence of any distinct charge-transfer features in the visible region of the spectrum. acs.org Any observed bands are generally assigned to the very weak, spin-forbidden d-d transitions.

Magnetic and Resonance Spectroscopies

Room temperature magnetic susceptibility measurements are crucial for determining the electronic ground state of transition metal complexes. For manganese(II), a d⁵ ion, the complexes are typically high-spin, especially with weak-field ligands like carboxylates.

A high-spin d⁵ configuration has five unpaired electrons. The theoretical spin-only magnetic moment (μs.o.) for such a system is 5.92 Bohr Magnetons (B.M.). libretexts.org Experimentally determined effective magnetic moments (μeff) for high-spin Mn(II) complexes at room temperature are generally found to be very close to this spin-only value, as the ground state (⁶A₁g in an octahedral field) has no orbital angular momentum contribution. libretexts.org For instance, a high-spin Mn(III) (d⁴) complex was found to have an effective magnetic moment of 4.85 μB, consistent with its four unpaired electrons. nih.gov It is therefore expected that the room temperature magnetic moment for manganese, bis(lactato)- would be approximately 5.9 B.M., confirming the high-spin Mn(II) oxidation state.

Table 1: Expected Magnetic Properties of High-Spin Manganese(II)

| Parameter | Description | Expected Value |

|---|---|---|

| Electron Configuration | d-orbital electron arrangement | d⁵ |

| Number of Unpaired Electrons | Electrons in separate orbitals with parallel spins | 5 |

| Spin-Only Magnetic Moment (μs.o.) | Theoretical magnetic moment from electron spin | 5.92 B.M. |

| Effective Magnetic Moment (μeff) | Experimentally expected value at room temperature | ~5.9 B.M. |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying paramagnetic species, such as manganese(II). The high-spin d⁵ configuration of Mn(II) makes it an excellent candidate for ESR studies.

The ESR spectra of Mn(II) ions in solution are characterized by a distinctive six-line pattern. This hyperfine structure arises from the interaction of the unpaired electron spins with the manganese nucleus (⁵⁵Mn), which has a nuclear spin of I = 5/2. royalsocietypublishing.org This interaction splits the ESR signal into 2I + 1 = 2(5/2) + 1 = 6 lines. The appearance of this well-resolved sextet is a definitive indicator of the presence of the Mn(II) oxidation state. royalsocietypublishing.org

The resolution of these hyperfine lines can be influenced by the concentration of the Mn(II) complex. At low concentrations, the six lines are typically sharp and well-defined. As the concentration increases, dipole-dipole interactions between the paramagnetic centers can lead to significant line broadening, which may obscure the hyperfine structure, causing the spectrum to appear as a single broad line.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure of organic ligands. However, the analysis of ligands coordinated to paramagnetic centers like Mn(II) presents significant challenges. The presence of unpaired electrons on the Mn(II) ion causes paramagnetic relaxation enhancement, which leads to substantial broadening of the NMR signals of nearby nuclei. nih.govnih.gov

The Mn(II) ion, with its five unpaired electrons and relatively long electron spin relaxation time, is a potent relaxation agent. acs.org This effect causes the ¹H and ¹³C NMR resonances of the coordinated lactate ligand to become so broad that they are often difficult to detect or resolve from the baseline noise. nih.gov Therefore, obtaining well-defined ¹H or ¹³C NMR spectra for the direct characterization of the lactate ligand in the manganese, bis(lactato)- complex is generally not feasible. This broadening effect, while a hindrance to structural elucidation of the ligand, is itself a powerful tool in other contexts, such as using Mn(II) as a paramagnetic probe to study the tertiary structure of biomacromolecules like tRNA. nih.gov

Advanced Analytical Methods for Manganese Speciation

X-ray Absorption Spectroscopy (XAS), which includes both XANES and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for probing the oxidation state and local coordination environment of metal ions in both crystalline and amorphous materials. osti.gov

XANES Analysis: The XANES region of the spectrum, which encompasses the absorption edge, is highly sensitive to the oxidation state of the manganese atom. The energy of the Mn K-edge absorption maximum increases with the increasing oxidation state of the manganese ion. This allows for the direct determination of the Mn(II) state in manganese, bis(lactato)-. Furthermore, the features in the pre-edge region and the shape of the edge itself provide information about the coordination geometry (e.g., tetrahedral vs. octahedral) of the Mn center. nih.gov

EXAFS Analysis: The EXAFS region contains oscillations that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides detailed quantitative information about the local structure around the manganese atom. osti.gov Specifically, EXAFS can determine the type of coordinating atoms (e.g., oxygen from the carboxylate and hydroxyl groups of lactate), the number of these atoms (coordination number), and the precise Mn-ligand bond distances. researchgate.net In studies of binuclear manganese complexes, EXAFS has also been used to determine Mn-Mn distances. nih.gov For manganese, bis(lactato)-, where lactate acts as a bidentate ligand, EXAFS would provide the precise Mn-O bond lengths for the coordinated carboxylate and hydroxyl moieties.

Table 2: Information Obtainable from XAS for Manganese, bis(lactato)-

| Technique | Parameter | Information Provided |

|---|---|---|

| XANES | K-edge Energy | Determination of the Mn(II) oxidation state. |

| XANES | Pre-edge Features | Information on coordination symmetry and geometry. |

| EXAFS | Fourier Transform Analysis | Identification of coordinating atoms (e.g., O). |

| EXAFS | Curve Fitting | Precise Mn-O bond distances and coordination numbers. |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ensemble3.eu When a sample is irradiated with a beam of X-rays, photoelectrons are emitted. By measuring the number and kinetic energy of these electrons, a spectrum is generated that provides a detailed fingerprint of the material's surface. ensemble3.eu

In the context of manganese compounds, XPS is particularly useful for distinguishing between different oxidation states. thermofisher.com The binding energy of the Mn 2p₃/₂ peak, the multiplet splitting of the Mn 3s level, and the intensity ratio of the O 1s to Mn 2p₃/₂ signals all vary systematically with the oxidation state of manganese. researchgate.net This allows for the identification of specific manganese oxides, such as MnO, Mn₂O₃, and MnO₂, on the surface of materials. thermofisher.comresearchgate.net For instance, a satellite feature at approximately 647 eV is characteristic of MnO, while its absence can indicate the presence of Mn₂O₃ or MnO₂. thermofisher.com Furthermore, the magnitude of the peak splitting in the Mn 3s spectrum is diagnostic of the oxidation state, with reported values of 6.0 eV for Mn²⁺ (in MnO), ≥ 5.3 eV for Mn³⁺ (in Mn₂O₃), and 4.7 eV for Mn⁴⁺ (in MnO₂). thermofisher.com

Studies on complex oxide systems containing manganese, such as La₀.₄Sr₀.₆Ti₀.₈Mn₀.₂O₃±d (LSTM), have utilized XPS to investigate the chemical state of manganese under various conditions. lancs.ac.uk The analysis of the Mn 2p spectra, which shows spin-orbit splitting into 2p₃/₂ and 2p₁/₂ peaks, allows for the determination of the ratio of Mn³⁺ to Mn⁴⁺. lancs.ac.uk

Table 1: XPS Data for Manganese Oxides

| Chemical State | Mn 2p₃/₂ Binding Energy (eV) | Mn 3s Peak Splitting (ΔE) (eV) |

|---|---|---|

| Mn metal | 638.7 | - |

| MnO | 641.4 | 6.0 |

| Mn₂O₃ | 641.4 | ≥ 5.3 |

| MnO₂ | 641.8 | 4.7 |

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a powerful analytical technique for the determination of the elemental composition of a sample. unil.ch The method involves introducing a sample, typically as a liquid, into a high-temperature argon plasma (around 10,000 K). unil.ch The intense heat vaporizes the sample and excites the atoms and ions, causing them to emit light at characteristic wavelengths. unil.ch A spectrometer separates this light into its constituent wavelengths, and the intensity of the emitted light at each wavelength is proportional to the concentration of the corresponding element in the sample. unil.ch

ICP-AES offers high sensitivity and the ability to perform simultaneous or rapid sequential multi-element analysis, making it a valuable tool in various scientific fields. iaea.orgnih.gov It is particularly well-suited for the determination of metals in a wide range of matrices. unil.ch For instance, it has been successfully applied to the analysis of trace elements in human serum, geological materials, and complex matrices from the nuclear industry. iaea.orgnih.gov The technique's performance is assessed based on criteria such as detection and quantification limits, linearity, sensitivity, and accuracy. nih.gov

In the analysis of manganese, ICP-AES provides a reliable method for quantifying its concentration. The selection of an appropriate analytical wavelength is crucial to avoid spectral interferences from other elements present in the sample matrix. researchgate.net For example, in the analysis of human serum, the detection limit for manganese can be as low as 0.002-0.003 µmol/L. nih.gov

Table 2: ICP-AES Detection Limits for Selected Elements in Human Serum

| Element | Detection Limit (µmol/L) |

|---|---|

| Mn | 0.002-0.003 |

| Sr | 0.002-0.003 |

| Ba | 0.002-0.003 |

| Cd | 0.002-0.003 |

| Co | 0.014-0.07 |

| Zn | 0.014-0.07 |

| Fe | 0.014-0.07 |

Thermal Decomposition Analysis

Thermogravimetric (TG), Derivative Thermogravimetric (DTG), and Differential Thermal Analysis (DTA) of Complexes

Thermal analysis techniques are employed to study the changes in physical and chemical properties of a substance as a function of temperature. abo.fi Thermogravimetry (TG) measures the change in mass of a sample as it is heated, providing information about decomposition and dehydration processes. abo.filibretexts.org The resulting plot of mass versus temperature is called a thermogram. libretexts.org

Derivative Thermogravimetry (DTG) is the first derivative of the TG curve, plotting the rate of mass change against temperature. libretexts.org DTG curves show peaks that correspond to the points of maximum mass loss rate, allowing for a more precise determination of decomposition temperatures than TG alone. libretexts.org

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. abo.fi This technique detects exothermic and endothermic processes, such as phase transitions, melting, and decomposition, which are represented as peaks on the DTA curve. abo.fi

The thermal decomposition of manganese lactate trihydrate (Mn(C₃H₅O₃)₂·3H₂O) has been investigated using these methods. researchgate.net The process occurs in distinct stages. The initial stage involves the loss of water molecules. Subsequent stages correspond to the decomposition of the anhydrous manganese lactate. The combination of TG, DTG, and DTA provides a comprehensive understanding of the thermal stability and decomposition pathway of the complex. researchgate.netresearchgate.netresearchgate.net

Table 3: Thermal Decomposition Stages of a Hypothetical Manganese Complex

| Stage | Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|---|

| I | 50-150 | ~12 | Dehydration |

| II | 250-350 | ~30 | Decomposition of lactate |

| III | >400 | ~15 | Formation of manganese oxide |

Coupled TG-Mass Spectrometry (TG-MS) for Volatile Product Analysis

To gain a more detailed understanding of the decomposition process, Thermogravimetry can be coupled with Mass Spectrometry (TG-MS). This hyphenated technique allows for the identification of the volatile products evolved during the thermal decomposition of a material. As the sample is heated in the thermogravimetric analyzer, the evolved gases are transferred to a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio.

In the study of manganese lactate decomposition, TG-MS analysis would reveal the specific molecules released at each stage of the process. researchgate.net For example, during the initial dehydration step, the mass spectrometer would detect water (m/z = 18). In the subsequent decomposition of the lactate ligand, a variety of volatile organic fragments, as well as carbon dioxide and carbon monoxide, would be identified. This information is crucial for elucidating the precise chemical reactions that occur during the thermal breakdown of the complex.

Coordination Chemistry and Ligand Interactions of Manganese, Bis Lactato

Manganese Oxidation States and Relative Stabilities

Manganese is a transition metal notable for its ability to exist in multiple oxidation states, ranging from 0 to +7. nih.gov In biological and coordination chemistry contexts, the most significant oxidation states are Mn(II), Mn(III), and Mn(IV). nih.govrsc.org Of these, the Mn(II) (Mn²⁺) state is by far the most stable, possessing a high-spin d⁵ electron configuration that imparts no ligand-field stabilization energy. rsc.orgmdpi.comacs.org This lack of stabilization generally results in Mn(II) complexes being less stable than those of other divalent first-row transition metals like copper and zinc. academie-sciences.frresearchgate.net

While Mn(II) is the most stable ionic form, Mn(III) and Mn(IV) also play crucial roles. Mn(III) is a potent oxidizing agent and is highly reactive, requiring stabilization through complexation with ligands to exist in aqueous solutions at neutral pH. rsc.org Both Mn(III) and Mn(IV) are involved in key biological processes, such as oxygen generation in photosynthesis. rsc.org In the presence of lactate (B86563), a dynamic interplay between these oxidation states can be observed. For instance, under certain conditions, lactate can facilitate the reduction of Mn(IV) to Mn(II), with Mn(III) species potentially forming as intermediates. nih.gov Furthermore, enzymatic processes can utilize electron shuttles to oxidize Mn(II) to Mn(III) and Mn(IV), leading to the formation of organo-complexes such as Mn-lactate chelates. mdpi.comresearchgate.net

Coordination Geometry and Ligand Field Environments

The d⁵ electronic configuration of Mn(II) results in a lack of crystal field stabilization effect, which allows for a diversity of coordination geometries in its complexes. acs.org However, a six-coordinate octahedral geometry is the most commonly assumed arrangement to minimize ligand-ligand repulsion. acs.org

Hexacoordination and Distorted Octahedral Geometries

In the case of Manganese, bis(lactato)-, the central manganese(II) ion is typically hexacoordinated. researchgate.netnih.gov This is exemplified in the crystal structure of racemic manganese(II) lactate trihydrate, where the manganese ion is coordinated by two lactate ligands and two water molecules, resulting in a distorted octahedral geometry. researchgate.net This distortion from a perfect octahedron is common for Mn(II) complexes. nih.gov In such structures, the two lactate ligands act as bidentate chelators, and the coordination sphere is completed by water molecules. researchgate.net The arrangement can be seen in numerous Mn(II) complexes with various ligands, where six donor atoms, often from the ligand and solvent molecules, surround the metal center. acs.orgnih.gov

Square Bipyramidal Coordination

While octahedral geometry is predominant for Mn(II), other coordination geometries are known, though less common. acs.org For example, five-coordinate geometries, such as trigonal bipyramidal, have been observed in manganese complexes with certain pincer-type ligands. rsc.org This geometry features the metal center bonded to five atoms. However, for Manganese, bis(lactato)- specifically, the hexacoordinated distorted octahedral environment is the well-established and more stable configuration.

Chelation Modes of Lactate Ligands (O,O'-Bidentate)

Lactate, being an α-hydroxycarboxylate, possesses two potential donor sites: the oxygen atoms of the carboxylate group and the oxygen of the hydroxyl group. This structure allows it to function as a bidentate ligand, binding to a metal ion through two donor atoms simultaneously. libretexts.org This mode of binding is known as chelation and generally leads to more stable complexes compared to monodentate ligands, a phenomenon known as the chelate effect. libretexts.org

In Manganese, bis(lactato)-, each lactate anion typically acts as an O,O'-bidentate ligand. researchgate.net It forms a chelate ring by coordinating to the manganese(II) ion through one of the carboxylate oxygen atoms and the hydroxyl oxygen atom. mdpi.comsemanticscholar.org This chelating behavior is crucial for the formation of the stable complex. In some polymeric structures involving other metal ions, lactate can also exhibit a chelating-bridging mode, where it chelates one metal center and uses a carboxyl oxygen to bridge to an adjacent metal center. mdpi.comsemanticscholar.org

Influence of Macrocyclic Ligand Design on Manganese(II) Chelation

While simple ligands like lactate can chelate manganese, significant research has focused on designing more complex macrocyclic ligands to enhance the stability and kinetic inertness of Mn(II) complexes. mdpi.comnih.gov The "macrocyclic effect" describes the increased stability of a metal complex with a cyclic ligand compared to its non-cyclic analogue, arising from favorable entropic and enthalpic factors. mdpi.com

The design of the macrocycle plays a critical role. Factors such as the cavity size, the rigidity of the ligand framework, and the nature of the donor atoms (e.g., nitrogen vs. oxygen) all influence the stability and selectivity of Mn(II) chelation. academie-sciences.frnih.gov For example, rigid and preorganized bispidine-based ligands have been designed with cavities perfectly adapted for the larger ionic radius of Mn(II), leading to complexes with exceptionally high stability. academie-sciences.frnih.gov Similarly, ligands based on a 1,7-diaza-12-crown-4 platform have shown effective Mn(II) complexation. nih.gov Researchers have even incorporated lactate-like functional groups onto triazamacrocyclic platforms to mimic the properties of the simple Mn²⁺-bis(lactato) complex while improving its retention of the metal ion in solution. nih.gov

Ligand-Mediated Manganese Ion Retention and Stability Constants in Aqueous Solutions

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (log KML). academie-sciences.fr Due to its d⁵ electronic configuration, Mn(II) complexes are generally less stable than those of other divalent transition metals, following the Irving-Williams series. academie-sciences.frresearchgate.net Lactate is considered a relatively weak metal binder compared to other hydroxycarboxylates. researchgate.net

To overcome the inherent instability of Mn(II) complexes, polydentate and macrocyclic ligands are employed. The stability of these complexes can be significantly higher than that of the manganese-lactate complex. A more practical measure of a ligand's ability to bind a metal ion under specific conditions (e.g., physiological pH) is the conditional stability constant, often expressed as pMn. mdpi.comacademie-sciences.fr The pMn value represents the negative logarithm of the free Mn(II) concentration at equilibrium and is calculated for standardized concentrations and pH. academie-sciences.fracs.org

The design of the ligand has a profound impact on these values. For instance, incorporating rigidifying elements like a benzene (B151609) ring (PhDTA) or using highly preorganized structures like bispidines can lead to Mn(II) complexes with high thermodynamic stability and kinetic inertness. academie-sciences.frnih.gov The table below presents stability constants for Mn(II) with various ligands, illustrating the vast difference in stability between simple chelators like lactate and advanced macrocyclic systems.

Table 1: Stability Constants of Selected Mn(II) Complexes

| Ligand | Log KML | pMn | Reference |

|---|---|---|---|

| N,N',N''-tris[2(S)-hydroxybutyric acid]-1,4,7-triazacyclononane (L1) | 8.33 | - | nih.gov |

| trans-CDTA | 14.32 | 8.68 | academie-sciences.fr |

| 3,9-OPC2A | - | 8.69 | mdpi.com |

| 3,9-PC2A | - | 8.64 | mdpi.com |

| Heptadentate Bispidine (L¹) | - | - | nih.gov |

| Octadentate Bispidine (L²) | - | - | nih.gov |

pMn = -log[Mn(II)free] calculated at pH 7.4 with c(Mn) = c(Ligand) = 1 x 10⁻⁵ M. mdpi.comacademie-sciences.fr

This data underscores the success of advanced ligand design in achieving the high stability required for various applications, far exceeding the retention capacity of simple lactate.

Interactions with Specific Donor Environments (e.g., N4O2, ONO Donors)

A thorough review of available scientific literature reveals a significant gap in the specific area of the coordination chemistry of pre-formed Manganese, bis(lactato)- with external ligands providing N4O2 or ONO donor environments. While the broader field of manganese coordination chemistry is extensive, direct studies on the interaction of the manganese bis(lactato) complex with these particular donor sets appear to be limited or not reported.

The existing body of research extensively documents the synthesis and characterization of various manganese(II) and manganese(III) complexes with a multitude of Schiff base ligands and other chelators that feature N4O2 and ONO donor atoms. researchgate.netorientjchem.orgrsc.org These studies typically involve the reaction of a simple manganese salt, such as manganese(II) chloride or acetate (B1210297), with the respective ligand to form a new complex. nih.govnih.gov For instance, manganese(II) complexes with aroyl hydrazone ligands have been synthesized, resulting in an N4O2 coordination environment around the manganese center. researchgate.net Similarly, tridentate O,N,O-donor Schiff base ligands have been used to create manganese(II) complexes with distorted octahedral geometries. rsc.org

These studies provide valuable insights into the stability, structure, and properties of manganese in such coordination spheres. Research has highlighted the importance of the donor atom environment in influencing the redox stability of the manganese ion, with findings on the relative stabilities of Mn(II) and Mn(III) in N4O2 environments. researchgate.net The nature of the coordination, particularly the presence of nitrogen donors, has also been shown to be crucial for the biological activity of manganese complexes, for example, in the reconstitution of the water-oxidizing complex in photosystem II. nih.gov

One notable mention in the literature is the "Mn2+-bis(lactato)diaquo complex," which is recognized for its superoxide (B77818) dismutase (SOD)-like activity. researchgate.net This property has motivated the synthesis of new manganese(II) complexes with macrocyclic ligands that bear L-lactate-like functional groups, aiming to model the SOD activity. researchgate.net However, this line of research focuses on the creation of novel ligands that mimic lactate rather than investigating the coordination of the pre-existing Manganese, bis(lactato)- complex with other external ligands.

Despite the extensive research into manganese complexes with various N- and O-donor ligands, specific studies detailing the reaction of Manganese, bis(lactato)- with ligands that would provide an N4O2 or ONO donor set to the manganese center were not identified. Consequently, there are no detailed research findings, such as spectroscopic data or crystallographic structures, for such specific interactions.

Due to the absence of this specific data in the reviewed literature, the generation of data tables on the coordination of Manganese, bis(lactato)- with N4O2 and ONO donors is not possible.

Theoretical and Computational Investigations of Manganese, Bis Lactato

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of manganese complexes. It offers a balance between computational cost and accuracy, making it suitable for studying the intricate electronic structures of transition metal compounds.

Structural and Energetic Computations for Ligands and Complexes

DFT calculations have been instrumental in determining the geometries and energetic properties of manganese lactate (B86563) and its constituent ligands. For instance, studies on bis(terpyridine)manganese(II) have utilized various density functional approximations (DFAs) to validate their ability to reproduce experimentally known geometries. nih.gov The calculated metal-ligand bond lengths for the terminal and central positions were found to be in good agreement with experimental data. nih.gov Specifically, the central bonds in the DFT optimized structures are consistently shorter than the four terminal bonds. nih.gov

In the case of more complex systems, such as manganese porphines, ab initio molecular dynamics combined with the DFT+U method has been used to compute the hydration environment of the manganese ion. nih.govresearchgate.net These calculations revealed that the manganese ion in Mn(II)P shows a significant displacement out of the porphine (B87208) plane and binds strongly to a single water molecule. nih.govresearchgate.net Conversely, the Mn(III)P remains, on average, coplanar and coordinates with two water molecules. nih.govresearchgate.net

The following table summarizes the experimental and DFT calculated bond lengths for a bis(terpyridine)manganese(II) complex, illustrating the accuracy of the theoretical methods. nih.gov

| Bond | Experimental Range (Å) | Average Experimental (Å) | DFT Calculated Range (Å) |

|---|---|---|---|

| Terminal Metal-Ligand | 2.22 - 2.28 | 2.25(1) | Within experimental range |

| Central Metal-Ligand | 2.18 - 2.22 | 2.20(1) | Within experimental range (except for B3LYP which was slightly longer) |

Correlation of Theoretical Findings with Spectroscopic Data

A crucial aspect of computational chemistry is the ability to correlate theoretical findings with experimental spectroscopic data. This synergy allows for a more robust interpretation of the electronic and geometric structure of molecules. For a mononuclear manganese(III) complex with a tetragonally compressed geometry, ligand field, DFT, and complete active space self-consistent field (CASSCF) ab initio calculations have been employed to relate spectroscopic data to the molecular geometry. nih.gov

Time-dependent DFT (TDDFT) calculations have also been used to assign the origins of peaks observed in the optical absorption spectra of manganese-reconstituted cytochrome P450cam intermediates. nih.gov These calculations, performed on the quintet states of the species, provided insights into their electronic transitions. nih.gov Furthermore, NMR spectroscopy has been used in conjunction with computational analysis to study regional brain energy metabolism in the context of manganese neurotoxicity, revealing alterations in the glutamine-glutamate-GABA cycle. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM), provide a dynamic picture of the behavior of manganese complexes in various environments.

Molecular Dynamics Simulations of Metal-Ligand Complexes

Molecular dynamics simulations are used to study the time-dependent behavior of molecular systems. For manganese-containing metalloproteins, developing accurate force fields is a critical step. A bonded model approach has been used to parameterize the AMBER force field for single manganese metalloproteins. researchgate.net This involves determining parameters for Mn-ligand bonds and angles, as well as Restrained Electrostatic Potential (RESP) charges for residues in the first coordination sphere. researchgate.net

Ab initio molecular dynamics simulations have been performed on manganese porphines in liquid water to understand their hydration and interaction with other molecules like nitric oxide. nih.govresearchgate.net These simulations have shown that the residence times of water molecules coordinated to Mn(III)P can exceed 15 picoseconds, indicating a stable complex. nih.govresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Ligand Interactions

QM/MM methods offer a powerful approach for studying large systems, such as enzymes, where a small, reactive region (the QM region) is treated with a high level of quantum mechanical theory, while the rest of the system (the MM region) is described by a classical force field.

QM/MM calculations have been performed on the pentacoordinate Mn(III) and water-bound resting states of manganese-reconstituted cytochrome P450cam. nih.gov These studies, using DFT methods like B3LYP and BLYP coupled with the CHARMM force field, have provided insights into the spin state ordering of these intermediates, suggesting quintet ground states for both. nih.gov The CHARMM-GUI platform provides tools for setting up QM/MM simulations, including the selection of the QM region and the treatment of QM/MM boundaries. youtube.com

Prediction of Coordination Properties and Reactivity Profiles

Theoretical methods are increasingly used to predict the coordination properties and reactivity of manganese complexes. For example, DFT calculations can predict the preferred coordination geometry and the nature of the Jahn-Teller distortion in manganese(III) complexes. nih.gov The choice of the density functional approximation can influence the predicted distortion. nih.gov

Studies on manganese's role in the metabolic activity of bacteria like Lactococcus cremoris highlight its importance in enzymatic activities related to carbon metabolism and oxidative stress response. nih.gov Computational modeling can help elucidate the mechanisms by which manganese influences these pathways. The DFT+U method has been shown to correctly predict the displacement of nitric oxide from a Mn(III)P-NO complex by water, demonstrating the predictive power of these methods in understanding reaction mechanisms. nih.gov

Computational Approaches in Metal-Biomolecule Interactions

The study of the interactions between metal ions and biomolecules, such as in the case of Manganese, bis(lactato)-, increasingly relies on powerful computational techniques. These methods provide a molecular-level understanding that can be challenging to obtain through experimental means alone. Computational approaches, particularly molecular dynamics (MD) simulations and quantum chemical calculations, are instrumental in elucidating the structural and energetic properties of metal-ligand complexes.

At the heart of classical molecular dynamics simulations is the force field, a set of empirical energy functions and parameters that describe the interactions between atoms. For metal-containing systems like Manganese, bis(lactato)-, the development of accurate force field parameters is a critical first step. Standard force fields often lack parameters for metal ions and their specific coordination environments. Therefore, researchers must derive and validate these parameters, a process that typically involves a combination of quantum mechanical calculations and experimental data.

A common strategy is the "bonded model" approach, where the metal ion and its direct ligands are treated as a single entity with specific bond, angle, and dihedral parameters. This approach has been successfully applied to develop parameters for manganese-containing metalloproteins for widely used force fields like AMBER. researchgate.netnih.gov The process involves optimizing the geometry of the metal complex using quantum mechanics (QM) methods, such as Density Functional Theory (DFT), to obtain equilibrium bond lengths and angles. Subsequently, force constants for these interactions are calculated, often using methods like the Seminario method, which derives them from the Cartesian Hessian matrix. researchgate.net

Restrained Electrostatic Potential (RESP) charges are then calculated to accurately model the electrostatic interactions, which are crucial in metalloproteins. researchgate.net The validity of these newly derived parameters is then rigorously tested through extensive molecular dynamics simulations. nih.gov These simulations can predict the dynamic behavior of the molecule, including conformational changes and interactions with its environment, such as solvent molecules.

For a more detailed and accurate description of the electronic structure and bonding within the metal coordination sphere, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) can be used to investigate the geometry, electronic state, and reactivity of the Manganese, bis(lactato)- complex. nih.gov Ab initio molecular dynamics, which combines quantum mechanical calculations of forces with classical mechanics for nuclear motion, allows for the study of dynamic processes like ligand exchange and hydration without the need for pre-defined force field parameters. nih.govarxiv.org

The table below illustrates the types of parameters that would be determined and validated in a computational study of Manganese, bis(lactato)- using a bonded model approach for a classical molecular dynamics simulation.

| Parameter Type | Interacting Atoms | Value | Method of Determination |

| Bond Parameters | |||

| Equilibrium Bond Length | Mn - O (carboxylate) | Value in Å | Quantum Mechanics (DFT) |

| Force Constant | Mn - O (carboxylate) | Value in kcal/(mol·Å²) | Quantum Mechanics (DFT) |

| Equilibrium Bond Length | Mn - O (hydroxyl) | Value in Å | Quantum Mechanics (DFT) |

| Force Constant | Mn - O (hydroxyl) | Value in kcal/(mol·Å²) | Quantum Mechanics (DFT) |

| Angle Parameters | |||

| Equilibrium Angle | O - Mn - O (chelate) | Value in degrees | Quantum Mechanics (DFT) |

| Force Constant | O - Mn - O (chelate) | Value in kcal/(mol·rad²) | Quantum Mechanics (DFT) |

| Charge Parameters | |||

| Partial Atomic Charge | Mn | Value in elementary charge units | RESP fitting (QM) |

| Partial Atomic Charge | O (carboxylate) | Value in elementary charge units | RESP fitting (QM) |

| Partial Atomic Charge | O (hydroxyl) | Value in elementary charge units | RESP fitting (QM) |

| Partial Atomic Charge | C (of lactate) | Value in elementary charge units | RESP fitting (QM) |

These computational investigations are essential for building accurate models of how Manganese, bis(lactato)- and similar metal complexes behave in biological systems, providing insights into their structure, stability, and potential interactions with larger biomolecules.

Superoxide (B77818) Dismutase (SOD) Mimetic Activity

Manganese, bis(lactato)- and related manganese complexes have garnered significant attention for their ability to mimic the enzymatic activity of superoxide dismutase (SOD). SODs are crucial antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), thereby protecting cells from oxidative damage. mdpi.commdpi.com Low-molecular-weight manganese complexes that replicate this function are known as SOD mimetics and have potential therapeutic applications due to their antioxidant and anti-inflammatory properties. mdpi.comresearchgate.net While complex manganese compounds like manganese porphyrins are potent SOD mimics, simpler compounds such as Manganese (II) lactate also exhibit SOD-like activity, albeit at a lower level. nih.gov

The mechanism by which manganese complexes mimic SOD activity involves a cyclic process of reduction and oxidation of the manganese ion. mdpi.com The central manganese atom cycles between its Mn(II) and Mn(III) oxidation states to catalyze the dismutation of the superoxide radical. This "ping-pong" mechanism consists of two main steps:

Reduction of Mn(III) to Mn(II): The Mn(III) state of the complex reacts with a superoxide radical. The manganese is reduced to Mn(II), and the superoxide is oxidized to molecular oxygen.

Mn(III)-complex + O₂•⁻ → Mn(II)-complex + O₂

Oxidation of Mn(II) to Mn(III): The resulting Mn(II) complex then reacts with a second superoxide radical. In this step, the manganese is re-oxidized to Mn(III), and the superoxide is reduced and protonated to form hydrogen peroxide.

Mn(II)-complex + O₂•⁻ + 2H⁺ → Mn(III)-complex + H₂O₂

This catalytic cycle allows a small amount of the manganese complex to dismutate a large number of superoxide radicals. The efficiency of this process is highly dependent on the redox potential of the Mn(III)/Mn(II) couple within the complex. nih.gov

Redox Potential: For a manganese complex to be an effective SOD mimic, its Mn(III)/Mn(II) redox potential should ideally be midway between the reduction and oxidation potentials of the superoxide radical. nih.gov This thermodynamic balance ensures that both steps of the catalytic cycle proceed at favorable rates. nih.gov The ligands attached to the manganese ion play a crucial role in tuning this redox potential. Electron-withdrawing groups on the ligands can make the manganese center more electron-deficient, increasing its reduction potential and enhancing its SOD-mimetic activity. nih.gov

Ligand Structure: The ligands surrounding the manganese ion not only modulate its redox properties but also affect the stability and bioavailability of the complex. nih.gov Various classes of ligands have been used to create effective SOD mimetics, including porphyrins, salens, and cyclic polyamines. researchgate.netnih.gov While these create highly potent mimics, even simple ligands like lactate can enable SOD-like activity. nih.gov The stability of the complex is critical, as dissociation of the manganese ion can lead to inactivity. nih.gov

| Complex Type | Key Structural Features | Influence on SOD Mimetic Activity |

|---|---|---|

| Manganese Porphyrins | Porphyrin ring with a central manganese ion. Can be modified with electron-withdrawing groups. | Highly potent SOD mimics with tunable redox potentials. nih.gov |

| Manganese Salen Complexes | Manganese ion coordinated to a salen ligand. | Effective SOD mimetics. researchgate.netnih.gov |

| Manganese Cyclic Polyamines | Manganese coordinated to macrocyclic polyamine ligands. | Demonstrate SOD mimetic activity. researchgate.netnih.gov |

| Manganese, bis(lactato)- | Simple manganese(II) salt with lactate ligands. | Exhibits SOD-like activity, though less potent than more complex mimics. nih.gov |

Oxidation Catalysis by Manganese Complexes

Manganese complexes, owing to the multiple accessible oxidation states of manganese (primarily +2, +3, and +4), are versatile catalysts for a variety of oxidation reactions. wikipedia.org These complexes can activate oxidants like hydrogen peroxide or molecular oxygen to oxidize a range of substrates. Manganese oxides, in particular, are recognized for their catalytic performance in oxidation processes. nih.gov

Manganese compounds can act as catalysts in the oxidation of reduced sulfur compounds. For instance, manganese oxides are known to participate in the oxidation of dissolved sulfides. cambridge.org The catalytic process can involve the formation of inner-sphere surface complexes between the manganese oxide and the sulfide (B99878). cambridge.org

In some systems, the oxygenation of manganese sulfide (MnS) itself can lead to the generation of reactive oxygen species, such as the hydroxyl radical (HO•), which then rapidly degrades organic contaminants. nih.gov The mechanism involves the reaction between hydrogen peroxide and manganese dioxide, both formed during the oxygenation of MnS, to produce superoxide radicals that subsequently lead to the formation of hydroxyl radicals. nih.gov While direct catalytic oxidation of sulfides by Manganese, bis(lactato)- is not extensively detailed, the general ability of manganese ions to cycle through different oxidation states suggests their potential role in such reactions, often in synergy with other elements like iron. acs.org

Electro-Catalytic Applications

Manganese-based materials, particularly manganese oxides and perovskite structures, have emerged as promising, cost-effective bifunctional electrocatalysts for both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR). researchgate.netnih.govacs.org These reactions are fundamental to energy conversion and storage technologies like metal-air batteries and regenerative fuel cells. researchgate.net

The effectiveness of manganese-based catalysts in these reactions is attributed to manganese's multiple valence states and its ability to form various oxides. nih.gov The Mn³⁺ ion, in particular, has been identified as a key species for bifunctional ORR/OER catalysis. nih.gov The catalytic performance is also influenced by the specific crystal structure of the manganese material. For example, amorphous manganese oxides can exhibit better bifunctional catalytic performance than their crystalline counterparts due to a higher number of active sites. nih.gov

Hierarchical core-shell structures, such as MnO₂ grown on a La₀.₇Sr₀.₃MnO₃ core, have demonstrated excellent bifunctional activity. acs.org The interface between the two materials can enhance oxygen adsorption and provide faster charge-transfer kinetics, boosting both ORR and OER. acs.org While research has largely focused on manganese oxides and complex structures, the fundamental electrochemical properties of manganese ions suggest that simpler complexes could also contribute to these reactions, though likely with lower efficiency.

| Catalyst Type | Reaction | Key Performance Factors |

|---|---|---|

| Amorphous Manganese Oxides | ORR/OER | High defect state, more exposed active sites, high proportion of Mn³⁺. nih.gov |

| Manganese Perovskites (e.g., LaMnO₃) | ORR/OER | Electronic state of the B-site cation (Mn), robust crystalline structure. researchgate.netacs.org |

| MnO₂/La₀.₇Sr₀.₃MnO₃ Core-Shell | ORR/OER | Specific interface structure enhances oxygen adsorption and charge transfer. acs.org |

| Manganese Schiff Base Complexes | OER | Can exhibit good catalytic performance for water oxidation. mdpi.com |

Conclusion and Future Research Directions

Synthesis and Characterization Advances for Manganese, bis(lactato)-

The preparation of Manganese(II) bis(lactato), often in its hydrated form, typically involves the reaction of a water-soluble manganese(II) salt with lactic acid or a lactate (B86563) salt. A common method is the reaction of manganese(II) carbonate or hydroxide (B78521) with lactic acid in an aqueous solution, followed by precipitation and purification. While specific, detailed synthesis procedures for the isolated compound are not extensively published in top-tier journals, the synthesis of related manganese(II) carboxylate and α-hydroxy acid complexes is well-documented. acs.org For instance, manganese acetate (B1210297) is often used as a precursor for creating more complex coordination compounds. acs.orgnih.gov The synthesis of manganese silicalite-2, for example, has utilized manganese acetate as the manganese source. researchgate.net

The characterization of Manganese, bis(lactato)- and its coordination complexes relies on a suite of analytical techniques to determine its structure, purity, and physicochemical properties. Advances in these techniques have allowed for a more detailed understanding of its coordination environment.

Key Characterization Techniques:

| Technique | Information Gained | Relevant Findings for Mn(II) Complexes |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and coordination geometry. | For many Mn(II) complexes, it reveals a preference for octahedral geometry, though other coordination numbers are known due to the d5 electronic configuration which lacks crystal field stabilization energy. nih.govresearchgate.netacs.org |

| Infrared (IR) Spectroscopy | Identifies functional groups and their coordination to the metal center by observing shifts in vibrational frequencies. | Crucial for confirming the coordination of the lactate ligand's carboxylate (COO⁻) and hydroxyl (-OH) groups to the manganese ion. |

| Electronic (UV-Vis) Spectroscopy | Provides information about the d-d electronic transitions of the Mn(II) ion, which are typically weak and spin-forbidden. | The electronic spectrum of a related Mn(II)-L1 system (where L1 is a lactate-like ligand) showed pH-dependence, suggesting the formation of different species in solution. nih.gov |

| Electron Spin Resonance (ESR) Spectroscopy | A sensitive technique for studying paramagnetic species like Mn(II), providing insight into the metal's oxidation state and local environment. | ESR spectra recorded at low temperatures confirmed that the Mn(II) ion in a lactate-like complex was not oxidized within the studied pH range. nih.gov |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition profile of the compound, including the loss of water molecules of hydration. | TGA of related manganese acetate compounds shows decomposition profiles that confirm the formation of new products and indicate their thermal stability range. acs.orgnih.gov |

| Magnetic Susceptibility | Measures the magnetic properties of the material, confirming the high-spin d5 configuration of the Mn(II) center. | Data for similar octahedrally coordinated Mn(II) ions are consistent with theoretical predictions for five unpaired electrons. researchgate.net |

Recent advancements focus on in-situ and advanced spectroscopic methods to probe the dynamic nature of manganese coordination in complex media, which is crucial for understanding its catalytic and biological roles. nwo.nl

Emerging Paradigms in Catalytic Research with Manganese-Lactate Complexes

Manganese complexes are gaining prominence as sustainable catalysts due to manganese's abundance and low toxicity compared to precious metals. nih.govnih.gov While research on Manganese, bis(lactato)- itself as a catalyst is specific, studies on closely related systems highlight emerging paradigms.

A significant area of research is the superoxide (B77818) dismutase (SOD)-like activity of manganese complexes. The Mn²⁺-bis(lactato)diaquo complex is noted for its high SOD-like activity, meaning it can catalytically disproportionate the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. nih.govresearchgate.net This has driven the synthesis of other manganese complexes with lactate-like ligands to model and mimic the function of SOD enzymes. nih.gov One such system, a complex with a triazamacrocyclic ligand bearing L-lactate-like functions, was shown to be a potent SOD mimic with an IC₅₀ value of 1.7 μM. nih.gov

The broader field of manganese catalysis provides a framework for the potential applications of manganese lactate. Key areas include:

Oxidation and Bleaching: Manganese-based catalysts are effective in a wide range of oxidation processes, including laundry and pulp bleaching. nwo.nl

Water Splitting: There is significant interest in developing manganese complexes for water oxidation catalysis, inspired by the oxygen-evolving complex in photosystem II. nih.govnih.gov

Hydrogen Transfer Reactions: Multifunctional ligand design is key to developing manganese catalysts for reactions like the Guerbet reaction, which upgrades simple alcohols into more complex biofuels. nih.govacs.org The lactate ligand, with its dual hydroxyl and carboxylate donor sites, fits the description of a multifunctional ligand.

Biomass Conversion: A manganese complex has been reported to catalyze the reformation of ethylene (B1197577) glycol and methanol (B129727) into lactic acid, a valuable platform chemical, with a high turnover number. chemrxiv.org This demonstrates the potential for manganese catalysts in converting biomass-derived feedstocks.

The emerging paradigm is the design of "metal-ligand cooperative" systems, where the ligand is not just a spectator but actively participates in the catalytic cycle. nih.gov The lactate ligand in Manganese, bis(lactato)- is a prime candidate for such cooperative catalysis.

Unexplored Frontiers in Theoretical and Biological Applications

Theoretical Frontiers: Computational chemistry provides powerful tools to predict the properties and reactivity of manganese complexes, guiding experimental work.

Coordination Environment: First-principles Density Functional Theory (DFT) calculations have been used to investigate the stability of different coordination environments for Mn(II) and Mn(III) with acetate ligands in solution, which serve as a good model for lactate. These studies can identify the most thermodynamically stable species under various conditions. rsc.org

Thermodynamic Stability: A major frontier is the quantitative prediction of the stability constants (log KMnL) of Mn(II) complexes. Recent work has developed models using structural descriptors to predict complex stability with good accuracy, which is vital for designing complexes for medical applications like MRI that require high stability in vivo. acs.org Such models could be extended and refined for lactate and other α-hydroxy acid ligands.

Bioenergetics: Theoretical calculations of the Gibbs energies of various manganese redox reactions have shown that several currently unknown microbial metabolisms are energetically feasible. frontiersin.org This includes the disproportionation and comproportionation of different manganese oxidation states, suggesting that the redox chemistry of simple complexes like manganese lactate could play a role in microbial energy conservation. frontiersin.orgnih.gov

Biological Frontiers: The role of manganese in biology is multifaceted, and the specific applications of Manganese, bis(lactato)- are an area of active exploration.

Superoxide Dismutase Mimics: As mentioned, the most direct biological application is leveraging its SOD-like activity. nih.gov This opens frontiers for developing therapeutics for diseases associated with oxidative stress.

Antimicrobial and Anticancer Agents: Manganese coordination compounds are being investigated for their potential as metal-based drugs. frontiersin.org While phenanthroline ligands have been common, there is a need to explore new compounds with different ligands, like lactate, to improve efficacy and reduce toxicity. frontiersin.org

MRI Contrast Agents: Stable Mn(II) complexes are being developed as alternatives to gadolinium-based MRI contrast agents. acs.orgmdpi.com A key challenge is designing a ligand that ensures the complex is stable and has at least one water molecule coordinated to the manganese, a requirement that needs to be explored for manganese lactate.

Nutrient and Biogeochemical Cycling: Manganese is an essential nutrient but also a factor in environmental C-cycling. frontiersin.orgacs.org Simple, soluble complexes like manganese lactate are likely important intermediates in the microbial uptake and transformation of manganese, influencing everything from pathogen virulence to the stabilization of organic matter in soils. frontiersin.orgacs.org The role of such complexes in protecting organisms from radiation-induced reactive oxygen species is another area of interest. researchgate.net

Challenges and Opportunities in the Field of Manganese(II) Lactate Coordination Chemistry

Challenges:

Controlling Coordination Geometry: The Mn(II) ion, with its high-spin d⁵ electronic configuration, has no crystal field stabilization energy. This results in flexible and sometimes unpredictable coordination geometries, making the rational design of complexes with specific properties difficult. nih.govmdpi.com

Oxidation State Stability: While Mn(II) is relatively stable, the accessibility of Mn(III) and Mn(IV) oxidation states is crucial for many catalytic applications. Controlling and stabilizing these higher oxidation states without irreversible ligand oxidation is a significant challenge. researchgate.netnih.gov

Mechanistic Understanding: Elucidating the precise reaction mechanisms, especially in complex biological or industrial media, remains a major hurdle. Identifying the true active catalytic species and the role of the lactate ligand (e.g., spectator or active participant) requires sophisticated in-situ analytical techniques. nwo.nl

Thermodynamic and Kinetic Stability: For any in vivo application, the complex must be stable enough to not release free Mn²⁺ ions, which can be toxic at elevated concentrations. Balancing this required stability with the need for catalytic activity is a classic challenge in coordination chemistry. acs.org

Opportunities:

Sustainability: Manganese is the third most abundant transition metal, making it a low-cost, sustainable, and less toxic alternative to catalysts based on noble metals like ruthenium, rhodium, and palladium. nih.govchemrxiv.org

Multifunctional Ligand Design: The lactate ligand, with its chiral center and dual hydroxyl and carboxylate donor groups, offers rich opportunities for designing novel catalysts. This includes creating catalysts for asymmetric synthesis or developing systems where the ligand plays a cooperative role in substrate activation. nih.gov

Biomedical Applications: The inherent SOD-like activity of manganese lactate provides a strong foundation for developing new therapeutic agents against a range of pathologies linked to oxidative stress. nih.gov Its potential as a lead compound for new MRI agents or antimicrobial drugs is a vast and underexplored frontier. frontiersin.org

Bio-inspired Catalysis: Nature uses manganese to perform remarkable chemistry, most notably water oxidation. Simple coordination compounds like Manganese, bis(lactato)- can serve as excellent models for understanding the fundamental principles of these biological systems, leading to the development of new, highly efficient artificial catalysts. nih.gov

Q & A

Q. Table 1. Comparison of Synthesis Methods for Manganese Lactate Complexes

| Precursor | Ligand Ratio | pH | Temperature | Key Findings (FTIR/XRD) | Reference |

|---|---|---|---|---|---|

| MnCl₂·4H₂O | 2:1 | 7.0 | 70°C | Bidentate lactate, amorphous | |

| MnSO₄·H₂O | 1.5:1 | 6.5 | 60°C | Monodentate lactate, crystalline |

Q. Table 2. Stability Testing Conditions

| Parameter | Test Range | Analytical Method | Outcome Metric |

|---|---|---|---|

| pH | 4–10 | UV-Vis | Absorbance at λ_max (450 nm) |

| Temperature | 4°C, 25°C, 50°C | HPLC | % Complex remaining |

| Light Exposure | Dark vs. UV (254 nm) | EPR | Radical formation rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.